BenchChemオンラインストアへようこそ!

1-(5-Bromo-2-fluorophenyl)cyclopentanamine

GPCR pharmacology GPR119 agonist Type 2 diabetes

Accelerate your GPR119 agonist and CNS lead-optimization campaigns with 1-(5-Bromo-2-fluorophenyl)cyclopentanamine. This specific 5-bromo-2-fluoro regioisomer delivers a validated potency advantage—EC50 41 nM at mouse GPR119 and 65 nM at human GPR119, ~38-fold over AS-1269574. The cyclopentane core and dual halogenation produce a privileged physicochemical profile (XLogP3 = 2.6, Fsp3 = 0.45) that balances CNS permeability against metabolic stability, outperforming regioisomeric and six-membered-ring analogs. Orthogonal synthetic handles—primary amine for amide coupling and aryl bromide for Suzuki/Buchwald/Sonogashira cross-coupling—enable two-directional SAR exploration from a single building block.

Molecular Formula C11H13BrFN
Molecular Weight 258.13 g/mol
Cat. No. B11730076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Bromo-2-fluorophenyl)cyclopentanamine
Molecular FormulaC11H13BrFN
Molecular Weight258.13 g/mol
Structural Identifiers
SMILESC1CCC(C1)(C2=C(C=CC(=C2)Br)F)N
InChIInChI=1S/C11H13BrFN/c12-8-3-4-10(13)9(7-8)11(14)5-1-2-6-11/h3-4,7H,1-2,5-6,14H2
InChIKeyRGYHRQNEMBAGOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(5-Bromo-2-fluorophenyl)cyclopentanamine | Procurement Guide for Halogenated Cyclopentylamine Building Blocks


1-(5-Bromo-2-fluorophenyl)cyclopentanamine (CAS 1534173-23-3) is a halogenated 1-phenylcyclopentanamine derivative with a molecular formula of C11H13BrFN and molecular weight 258.13 g/mol . The compound features an sp3-enriched cyclopentane ring bearing a primary amine at the benzylic position, with bromine at the 5-position and fluorine at the 2-position of the phenyl ring . This substitution pattern distinguishes it from regioisomeric analogs and makes it a scaffold of interest in medicinal chemistry campaigns targeting G protein-coupled receptors and CNS-related enzymes [1].

1-(5-Bromo-2-fluorophenyl)cyclopentanamine: Why Regioisomer Substitution Fails in Structure-Based Discovery


Regioisomeric substitution of halogenated 1-phenylcyclopentanamines is not functionally neutral. The precise positioning of bromine and fluorine substituents on the phenyl ring governs electronic distribution, halogen bonding capacity, and steric complementarity with target binding pockets . The 5-bromo-2-fluoro arrangement produces a unique electrostatic potential surface that cannot be replicated by the 4-bromo-2-fluoro, 4-bromo-3-fluoro, or 2-bromo-4-fluoro regioisomers . Furthermore, the cyclopentane ring size is critical: cyclohexylamine analogs exhibit altered conformational preferences and increased lipophilicity (ΔlogP ≈ +0.5–0.8 for six-membered ring analogs), while acyclic α-branched amines lack the conformational restriction that defines the spatial presentation of the amine pharmacophore [1]. These structural variables create discrete structure-activity relationship (SAR) cliffs that render generic substitution scientifically unsound for lead optimization workflows.

1-(5-Bromo-2-fluorophenyl)cyclopentanamine: Quantitative Differentiation Evidence for Scientific Procurement


GPR119 Agonist Activity: 41 nM EC50 vs. Reference Agonist Baseline

1-(5-Bromo-2-fluorophenyl)cyclopentanamine demonstrates agonist activity at the mouse GPR119 receptor with an EC50 value of 41 nM, measured by cAMP accumulation after 45 minutes via HTRF assay in HEK293S cells overexpressing the receptor [1]. Human GPR119 agonist activity was also confirmed at EC50 = 65 nM in the same cellular system [1]. This level of potency positions the compound as a viable starting scaffold for GPR119-targeted lead optimization. In contrast, the reference GPR119 agonist AS-1269574, a structurally distinct chemotype, exhibits an EC50 of 2.5 μM (2500 nM) in HEK293 cells transfected with human GPR119, representing an approximately 38-fold weaker potency relative to the target compound's human GPR119 EC50 .

GPCR pharmacology GPR119 agonist Type 2 diabetes cAMP assay

Physicochemical Differentiation: logP = 2.6 vs. Regioisomeric and Ring-Size Analogs

The target compound exhibits a calculated XLogP3 value of 2.6 . This lipophilicity falls within the optimal range for CNS drug discovery (typically logP 2–4) and compares favorably to alternative scaffolds. The 2-bromo-4-fluoro regioisomer (CAS 1704092-27-2) has a reported logP of 3.29, representing a ΔlogP of +0.69 . This 0.69 log unit increase translates to approximately 4.9× higher lipophilicity, which can significantly alter membrane permeability, plasma protein binding, and off-target promiscuity profiles. The sp3-rich cyclopentane ring (Fsp3 = 0.45) confers enhanced three-dimensionality compared to planar aromatic scaffolds , which correlates with improved clinical success rates in drug development pipelines [1].

Lipophilicity XLogP3 Drug-likeness Cycloalkylamine scaffold

Synthetic Accessibility: Differential C-N Bond Formation vs. Failed Cyclopentylamine Routes

1-(5-Bromo-2-fluorophenyl)cyclopentanamine can be synthesized via reductive amination between 5-bromo-2-fluorophenyl cyclopentyl ketone precursors and ammonia/ammonium equivalents, or via nucleophilic addition of cyclopentyl organometallic reagents to substituted benzonitrile derivatives . Critically, attempts to synthesize the cyclopentyl analog via direct alkylation of 1-phenylcyclopentylamine with pentamethylene dibromide in DMF were unsuccessful [1], highlighting that the direct construction of the quaternary carbon center bearing the amine requires specific synthetic strategies distinct from those used for secondary amine analogs. The bromine substituent at the 5-position provides a synthetic handle for downstream diversification via Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-coupling reactions, enabling modular SAR exploration [2].

Reductive amination Cross-coupling Building block synthesis Medicinal chemistry

BACE1 Scaffold Context: 1-Phenylcyclopentylamine Motif Delivers 11.6 nM Inhibition

The 1-phenylcyclopentylamine core—which structurally defines the target compound—has been validated in the context of BACE1 (β-secretase) inhibition. The pentapeptide inhibitor KMI-1830, incorporating 1-phenylcyclopentylamine at the P1′ position, demonstrated an IC50 value of 11.6 nM against BACE1 in an in vitro enzymatic assay [1]. This double-digit nanomolar potency establishes the phenylcyclopentylamine scaffold as a privileged P1′ binding motif for BACE1 inhibitor design. The target compound's additional halogenation (5-bromo-2-fluoro) provides vectors for further potency optimization and physicochemical property tuning beyond the unsubstituted parent scaffold.

BACE1 inhibition Alzheimer's disease Pentapeptide inhibitor β-secretase

Physicochemical Screening of Fluorinated Amines: pKa(H) and Solubility Class Effects

Systematic profiling of fluoroalkyl-substituted heterocyclic amines has established quantitative relationships between fluorination pattern, ring size, and key drug discovery parameters including pKa(H), logP, and aqueous solubility [1]. The study demonstrated that amine basicity changes in a monotonic fashion depending on the fluorination pattern, while ring size and conformation significantly modulate both lipophilicity and solubility [1]. For the 1-phenylcyclopentanamine class, the cyclopentane ring confers a pKa(H) that is approximately 0.3–0.5 log units lower than the corresponding cyclohexylamine analog due to increased s-character of the C-N bond in the more strained five-membered ring [1]. This reduced basicity translates to a higher fraction of neutral (unionized) amine at physiological pH, potentially enhancing membrane permeability and CNS exposure.

Amine basicity Fluorination effects logP Aqueous solubility

Halogen Substitution SAR: Bromine at 5-Position vs. Chlorine and Iodine Analogs

Comparative analysis of halogen-substituted 1-phenylcyclopentanamine derivatives reveals distinct property profiles across the halogen series . The 5-bromo substituent in the target compound provides an intermediate atomic radius (1.85 Å) and polarizability relative to chlorine (1.75 Å, lower polarizability) and iodine (1.98 Å, higher polarizability). This positions bromine as optimal for halogen bonding interactions with protein backbone carbonyls and π-systems, with calculated halogen bond strength typically 2–3 kcal/mol stronger for bromine than chlorine in comparable aromatic systems [1]. The 5-chloro-2-fluoro analog, while commercially available, exhibits distinct biological activity profiles due to altered electronic distribution on the aromatic ring and reduced capacity for σ-hole interactions . The 5-iodo analog, though possessing increased lipophilicity and membrane permeability, introduces metabolic liability via facile deiodination and higher molecular weight .

Halogen bonding SAR Bioisosterism Receptor interaction

1-(5-Bromo-2-fluorophenyl)cyclopentanamine: Evidence-Based Research and Industrial Application Scenarios


GPR119 Agonist Lead Optimization for Type 2 Diabetes

Researchers pursuing GPR119 agonists for glucose-dependent insulinotropic therapy should prioritize 1-(5-bromo-2-fluorophenyl)cyclopentanamine as a starting scaffold. The compound's demonstrated EC50 of 41 nM at mouse GPR119 and 65 nM at human GPR119 [1] provides a validated potency baseline that exceeds the reference agonist AS-1269574 (EC50 = 2500 nM) by approximately 38-fold . The 5-bromo substituent offers a synthetic handle for parallel SAR exploration via Suzuki coupling, while the 2-fluoro group modulates metabolic stability and electronic properties of the aromatic ring. This combination of target engagement data and synthetic tractability makes this specific regioisomer a strategically advantageous choice over non-halogenated or alternatively substituted phenylcyclopentanamine analogs.

BACE1 Inhibitor Fragment Expansion and Halogenated Analog Screening

The 1-phenylcyclopentylamine core has been validated in potent BACE1 inhibitors, with the pentapeptide KMI-1830 (incorporating this scaffold at P1′) demonstrating an IC50 of 11.6 nM [2]. 1-(5-Bromo-2-fluorophenyl)cyclopentanamine provides a halogenated variant of this privileged scaffold, enabling fragment-based discovery teams to systematically probe the effects of dual halogen substitution on BACE1 binding kinetics, selectivity versus BACE2, and blood-brain barrier penetration. The bromine atom at the 5-position introduces a heavy atom anomalous scattering center that can facilitate X-ray crystallographic determination of binding poses, while the fluorine at the 2-position provides a 19F NMR handle for ligand-observed binding studies. Procurement of this specific analog supports structure-guided design campaigns that would be inaccessible using unsubstituted or mono-halogenated derivatives.

Physicochemical Property-Driven CNS Drug Discovery Library Expansion

Medicinal chemistry teams seeking to enhance the three-dimensionality and property profiles of CNS-targeted screening libraries should incorporate 1-(5-bromo-2-fluorophenyl)cyclopentanamine. The compound's XLogP3 of 2.6 falls within the CNS-optimal range (logP 2–4) , while its Fsp3 of 0.45 contributes to the 'escape from flatland' principle correlated with improved clinical success rates [3]. Critically, the target compound exhibits a 0.69 log unit lower lipophilicity than the 2-bromo-4-fluoro regioisomer (logP = 3.29) , translating to reduced predicted promiscuity and improved developability. The cyclopentane ring also confers a 0.3–0.5 unit reduction in amine pKa(H) relative to cyclohexylamine analogs [4], increasing the fraction of neutral amine at physiological pH and enhancing passive CNS penetration potential. These quantitative physicochemical advantages provide a data-driven rationale for selecting this specific regioisomer over close structural analogs in CNS library design.

Cross-Coupling-Ready Building Block for Parallel Medicinal Chemistry

1-(5-Bromo-2-fluorophenyl)cyclopentanamine serves as an ideal diversification platform for parallel medicinal chemistry campaigns. The primary amine enables facile amide bond formation with carboxylic acid-containing fragments, while the aryl bromide at the 5-position is primed for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions [5]. This orthogonal reactivity profile allows for modular, two-directional SAR exploration from a single building block. Compared to chloro analogs, the bromine substituent offers superior reactivity in palladium-catalyzed cross-couplings (typical oxidative addition rates: Ar-Br > Ar-Cl by ~10–100×). Compared to iodo analogs, bromine avoids the photolytic decomposition and metabolic deiodination liabilities that complicate handling and interpretation of biological data. The documented synthetic accessibility of this regioisomer, contrasted with failed attempts to construct related cyclopentylamine scaffolds via alternative routes [6], further supports procurement of the pre-synthesized building block for efficient lead optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(5-Bromo-2-fluorophenyl)cyclopentanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.